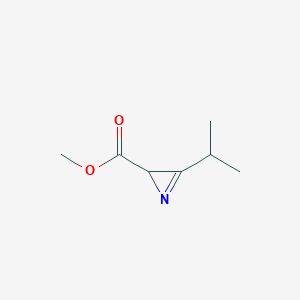
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as DTB is a chemical compound that has gained significant attention in scientific research. DTB is a potential drug candidate that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Biological Activity
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been explored primarily in the field of synthetic chemistry and biological activities. Studies like Patel and Dhameliya (2010) have focused on the synthesis of compounds containing the 1,3-dioxoisoindolin-2-yl and thiadiazol-2-yl moieties, evaluating their antibacterial and antifungal activities. These compounds have shown promising results as potential antimicrobials (Patel & Dhameliya, 2010).
Anticancer Evaluation
Another significant area of application is in anticancer research. Tiwari et al. (2017) conducted studies on Schiff’s bases containing thiadiazole and benzamide groups, synthesizing compounds under microwave irradiation. These compounds were tested for their anticancer activity against various human cancer cell lines, showing promising results. This study also included a molecular docking study to predict the mechanism of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Tiwari et al., 2017).
Fluorescence Studies
Fluorescence effects of compounds with thiadiazol moieties have also been a subject of interest. Matwijczuk et al. (2018) explored fluorescence effects in aqueous solutions of similar compounds, noting significant fluorescence effects influenced by factors like molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).
Anti-Inflammatory Agents
Research by Nikalje et al. (2015) involved synthesizing novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety for evaluating their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, further supported by molecular docking studies (Nikalje et al., 2015).
Solvent Effects on Molecular Aggregation
Studies have also focused on understanding the impact of solvents on molecular aggregation and related phenomena in similar compounds. Matwijczuk et al. (2016) investigated solvent effects on molecular aggregation, revealing significant insights into the fluorescence emission spectra and the aggregation processes (Matwijczuk et al., 2016).
Antileishmanial Activity
Additionally, the antileishmanial activity of compounds with thiadiazol substituents has been examined. A study by Tahghighi et al. (2011) synthesized a series of these compounds, testing their in vitro activity against Leishmania major. Some compounds displayed significant activity, indicating potential for development as antileishmanial agents (Tahghighi et al., 2011).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQNICADFRDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

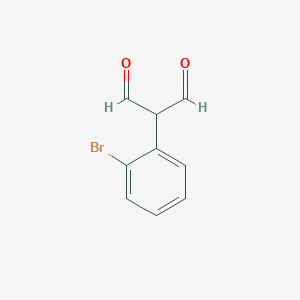
![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)
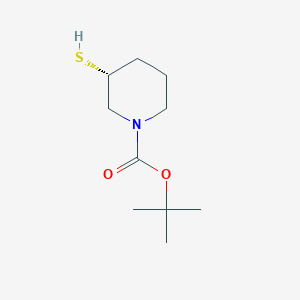
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)
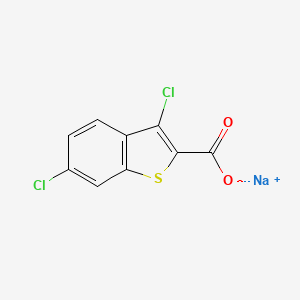
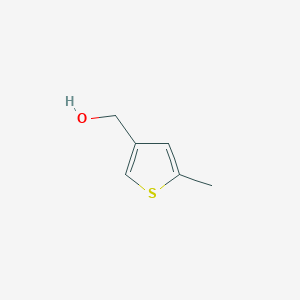
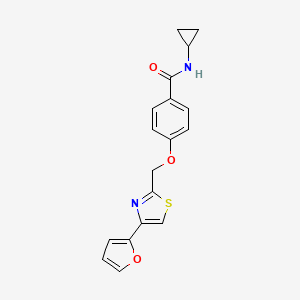
![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)

